3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
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Overview
Description
3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of hydrazinylidene derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of 4-methylphenylhydrazine with 1-phenylquinoline-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
- 3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
Uniqueness
3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is unique due to the presence of the 4-methylphenyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development .
Properties
CAS No. |
649723-28-4 |
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Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-methylphenyl)diazenyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C22H17N3O2/c1-15-11-13-16(14-12-15)23-24-20-21(26)18-9-5-6-10-19(18)25(22(20)27)17-7-3-2-4-8-17/h2-14,26H,1H3 |
InChI Key |
ARGSVDNNTPKICY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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